

Metabolic Effects of SR1001 in Preclinical Studies: A Technical Guide

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Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

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Introduction

SR1001 is a synthetic small molecule that acts as a potent and selective inverse agonist for the nuclear receptors ROR α (Retinoic acid receptor-related Orphan Receptor Alpha) and ROR γ t (Retinoic acid receptor-related Orphan Receptor gamma t). These receptors are crucial regulators of various physiological processes, including immune responses, circadian rhythms, and metabolism. While much of the research on **SR1001** has focused on its immunomodulatory properties, particularly in the context of autoimmune diseases, emerging preclinical evidence suggests it also exerts significant metabolic effects. This technical guide provides an in-depth overview of the current understanding of the metabolic actions of **SR1001** based on available preclinical data, with a focus on lipid metabolism.

Core Mechanism of Action

SR1001 binds to the ligand-binding domains of ROR α and ROR γ t, inducing a conformational change that promotes the recruitment of corepressors and dismissal of coactivators. This leads to the transcriptional repression of target genes. In the context of metabolism, ROR α and ROR γ t have been implicated in the regulation of genes involved in cholesterol homeostasis and inflammation, making them attractive targets for metabolic diseases such as atherosclerosis.

Effects on Lipid Metabolism and Atherosclerosis

The most comprehensive preclinical data on the metabolic effects of **SR1001** comes from studies investigating its impact on atherosclerosis. A key study by Billon et al. (2016) demonstrated that pharmacological inhibition of ROR α / γ with **SR1001** significantly attenuates the development of atherosclerosis in a mouse model.^[1]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the study by Billon et al. (2016) in LDL-R $^{-/-}$ mice fed a high-cholesterol diet.

Parameter	Vehicle Control	SR1001 (25 mg/kg, i.p., twice daily)	Percentage Change	Statistical Significance
Plasma LDL Cholesterol	~1000 mg/dL	~750 mg/dL	~25% decrease	p < 0.05
Plasma HDL Cholesterol	No significant change reported	No significant change reported	-	Not significant
Atherosclerotic Plaque Area (Aortic Arch)	~12%	~6%	~50% decrease	p < 0.01
Atherosclerotic Plaque Area (Thoracic Aorta)	~6%	~3%	~50% decrease	p < 0.01

Data are approximated from graphical representations in Billon et al. (2016) and are intended for illustrative purposes.

Experimental Protocols

Animal Model and Diet:

- Animal Model: Male LDL receptor-deficient (LDL-R $^{-/-}$) mice, a well-established model for studying atherosclerosis.

- Diet: Mice were fed a high-cholesterol "Western" diet containing 21% fat and 0.15% cholesterol for the duration of the study to induce hypercholesterolemia and atherosclerosis.

Drug Administration:

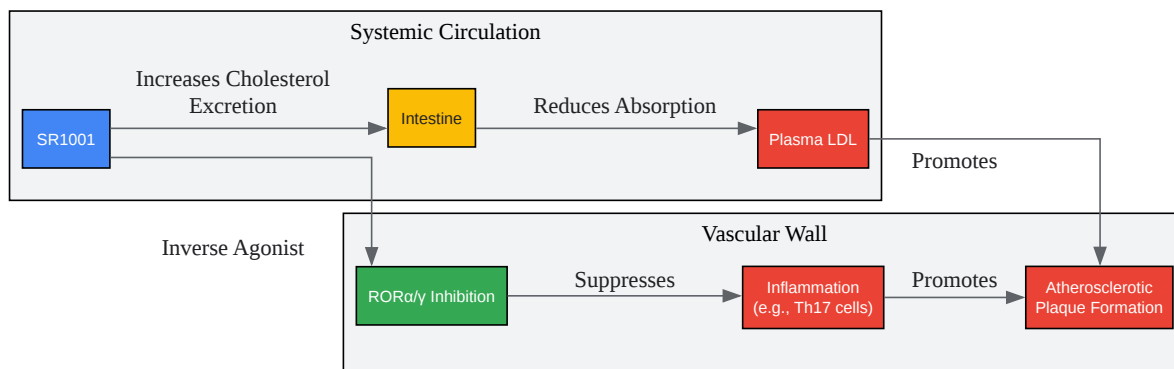
- Compound: **SR1001** was dissolved in a vehicle solution (e.g., DMSO and Tween 80 in saline).
- Dosing: Mice were administered **SR1001** at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.
- Frequency: Injections were given twice daily.
- Duration: The treatment period was four weeks.[\[1\]](#)

Biochemical Analysis:

- Lipid Profile: Plasma levels of total cholesterol, LDL cholesterol, and HDL cholesterol were determined using commercially available enzymatic assays.
- Atherosclerotic Plaque Analysis: The extent of atherosclerosis was quantified by staining the aorta with Oil Red O, a lipid-soluble dye, followed by image analysis to measure the plaque area relative to the total aortic surface area.

Signaling Pathways and Experimental Workflow

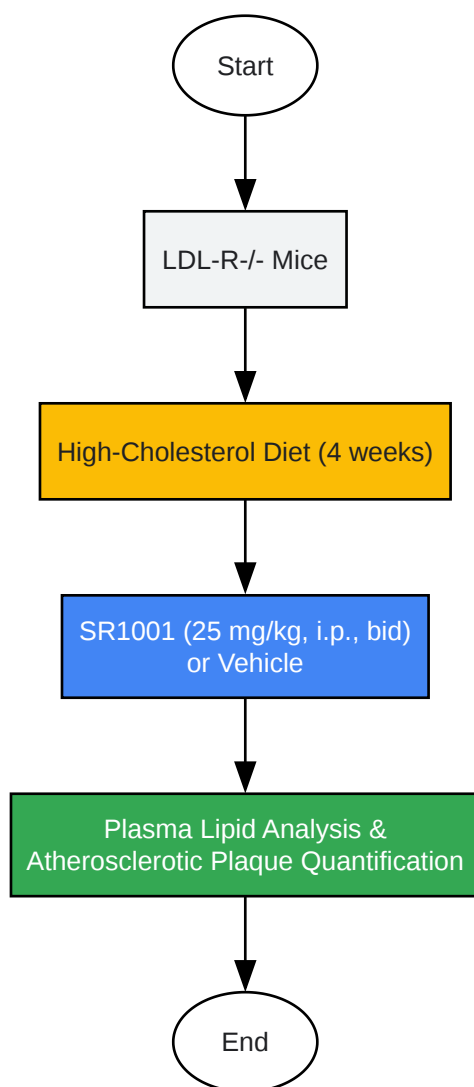
The proposed mechanism for the anti-atherosclerotic effects of **SR1001** involves a dual action: reducing systemic cholesterol levels and modulating the inflammatory response within the arterial wall.



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SR1001 Anti-Atherosclerotic Mechanism

The experimental workflow for the pivotal preclinical study is outlined below.



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Experimental Workflow for Atherosclerosis Study

Effects on Body Weight and Glucose Metabolism: A Gap in the Literature

Despite the clear effects of **SR1001** on lipid metabolism, there is a notable absence of published preclinical data on its impact on body weight in diet-induced obesity models and its effects on glucose homeostasis, including glucose tolerance and insulin sensitivity. While other modulators of the circadian clock, such as REV-ERB agonists (e.g., SR9009 and SR9011), have been reported to influence these parameters, similar studies specifically investigating **SR1001** are not readily available in the public domain.

Therefore, at present, it is not possible to provide a detailed summary of quantitative data or established experimental protocols for **SR1001** in the context of obesity and diabetes. This represents a significant gap in the understanding of the full metabolic profile of this ROR α / γ inverse agonist.

Future Directions

The promising preclinical findings regarding **SR1001**'s ability to lower LDL cholesterol and reduce atherosclerosis warrant further investigation. Key future research directions should include:

- **Studies in Diet-Induced Obesity Models:** Evaluating the effect of **SR1001** on body weight, adiposity, and food intake in mice fed a high-fat diet.
- **Assessment of Glucose Homeostasis:** Performing glucose tolerance tests and insulin tolerance tests in relevant animal models to determine the impact of **SR1001** on insulin sensitivity and glucose metabolism.
- **Elucidation of Hepatic Effects:** Investigating the direct effects of **SR1001** on hepatic gene expression related to both lipid and glucose metabolism.
- **Long-term Safety and Efficacy Studies:** Conducting longer-term studies to assess the sustained efficacy and potential side effects of chronic **SR1001** administration.

Conclusion

SR1001, a selective ROR α / γ inverse agonist, has demonstrated significant anti-atherosclerotic effects in preclinical models, primarily driven by a reduction in plasma LDL cholesterol through enhanced intestinal cholesterol excretion.^[1] While these findings highlight its potential as a therapeutic agent for dyslipidemia and cardiovascular disease, a comprehensive understanding of its metabolic profile is currently limited by the lack of data on its effects on body weight and glucose metabolism. Further research in these areas is crucial to fully characterize the therapeutic potential of **SR1001** for a broader range of metabolic disorders.

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References

- 1. researchgate.net [researchgate.net]
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